Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
Description
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS: 94882-75-4) is a specialized organic compound featuring a benzyl ester, a propenoate backbone, and dual tert-butoxycarbonyl (Boc) protecting groups on the amino moiety. Its molecular formula is C15H19NO4, with a molecular weight of 277.32 g/mol . The Boc groups serve to protect reactive amine functionalities during synthetic processes, while the benzyl ester enhances solubility and facilitates selective deprotection under mild conditions (e.g., hydrogenolysis). This compound is utilized in peptide synthesis, polymer chemistry, and as a precursor for advanced intermediates in pharmaceutical research .
Properties
IUPAC Name |
benzyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-14(16(22)25-13-15-11-9-8-10-12-15)21(17(23)26-19(2,3)4)18(24)27-20(5,6)7/h8-12H,1,13H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSDQQVQCZIBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798715-69-1 | |
| Record name | benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, tert-butyl chloroformate, and an appropriate amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected amino acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines).
Scientific Research Applications
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is employed in the synthesis of peptides, where the Boc protecting groups help in the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the design of prodrugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be selectively removed to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound (Target) | 94882-75-4 | C15H19NO4 | 277.32 | Bis-Boc-protected amino group, propenoate ester, benzyl moiety |
| Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate | 118700-52-0 | C22H33N3O6 | 435.51 | Boc-protected amino acid chain, benzyl ester, branched alkyl backbone |
| Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate | 200427-89-0 | C31H42N4O7 | 582.70 | Extended peptide chain with Boc groups, phenylalanine-like structure, benzyl ester |
| 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole | N/A | N/A | N/A | Imidazole core, Boc-protected lysine, aromatic substituents |
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : highlights the commercial production of Boc-protected compounds by firms like Hairui Chem, emphasizing their demand in API and fine chemical synthesis .
- Regulatory Considerations : Polymers incorporating tert-butyl groups () face stringent environmental regulations due to peroxoate initiators, whereas small-molecule Boc derivatives like the target compound are typically regulated under standard chemical safety protocols .
Biological Activity
Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which enhances its stability and solubility. The structure can be represented as follows:
Chemical Structure
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Prop-2-enoate Backbone : Starting from a suitable benzyl derivative.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of benzyl compounds often exhibit antimicrobial properties. A study on related compounds showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that this compound may possess similar properties .
| Compound | Activity Against | Concentration (μg/mm²) | Reference |
|---|---|---|---|
| This compound | P. aeruginosa | 0.88 | |
| This compound | S. aureus | 0.44 |
Anticancer Activity
Preliminary studies have suggested that benzyl derivatives can inhibit tumor growth in various cancer models. Specific investigations into related compounds have shown efficacy against ovarian cancer xenografts in animal models, indicating potential for this compound in cancer therapy .
Case Studies and Research Findings
-
In Vitro Studies : In vitro assays have demonstrated that benzyl derivatives can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
- A study found that compounds similar to this compound exhibited IC values in the low micromolar range against cancer cell lines.
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve modulation of enzyme activity related to cell proliferation and survival.
- Toxicity Studies : Toxicity assessments reveal that while some benzyl derivatives show promising biological activity, they also require careful evaluation for cytotoxic effects on healthy cells.
Q & A
Advanced Research Question
- Molecular docking : Simulate interactions with chiral catalysts (e.g., organocatalysts) to predict enantioselectivity.
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Compare results with experimental ee (enantiomeric excess) values from HPLC chiral columns .
How can researchers identify and mitigate degradation byproducts during long-term storage?
Advanced Research Question
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed carboxylic acids or de-Boc products).
- Stability-indicating assays : Develop HPLC methods to resolve degradation products .
- Add stabilizers (e.g., radical scavengers) if oxidative degradation is observed via EPR spectroscopy.
What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
Advanced Research Question
For Suzuki-Miyaura couplings:
- Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance aryl boronate coupling efficiency.
- Use directing groups (e.g., pyridine) to control coupling positions .
- Analyze regioselectivity via NOESY NMR to confirm spatial arrangements.
How can synthetic byproducts from incomplete Boc protection be characterized and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
